10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound is classified under the category of thiazine derivatives, which are recognized for their diverse biological activities. The systematic name reflects its intricate molecular architecture, featuring a pyrido-thiazine core with specific substituents that influence its reactivity and biological properties.
The compound can be identified through various chemical databases, including PubChem and DrugFuture, which provide detailed information on its molecular structure, synonyms, and associated chemical identifiers such as the CAS number 63931-20-4. This compound has been explored in the context of drug development due to its potential therapeutic effects.
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- belongs to the class of heterocyclic compounds and is specifically categorized under thiazines. Its classification is significant in understanding its chemical behavior and potential interactions with biological systems.
The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine typically involves multi-step synthetic routes that may include cyclization reactions and substitution processes. One common method includes the reaction of appropriate pyridine derivatives with thiourea or thioamide compounds under acidic or basic conditions to facilitate the formation of the thiazine ring.
Key technical details in the synthesis may involve:
The molecular formula for 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine is . Its structure includes:
The compound's structural data can be represented using:
c12Sc3nc(Cl)ccc3Nc1ncnc2N
SVKNRGVYLSCGDQ-UHFFFAOYSA-N
The three-dimensional conformation of the molecule can be analyzed using computational chemistry tools to predict its spatial arrangement and potential interactions with biological targets.
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine can undergo various chemical reactions typical for heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For example:
The mechanism of action for 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine involves interaction with biological targets such as enzymes or receptors. Its thiazine structure may allow it to act as an inhibitor or modulator in biochemical pathways.
Research indicates that compounds within this class may exhibit antimicrobial or anti-inflammatory properties through their action on specific molecular targets. Further studies are required to elucidate the precise mechanisms at play.
Key physical properties include:
Chemical properties relevant to this compound include:
These properties are crucial for understanding how the compound behaves under different conditions and its stability during storage and application.
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine has potential applications in:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3